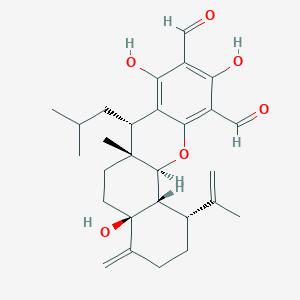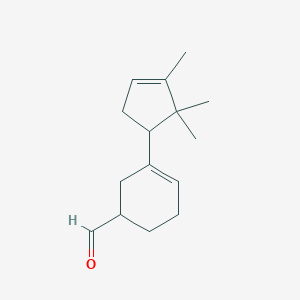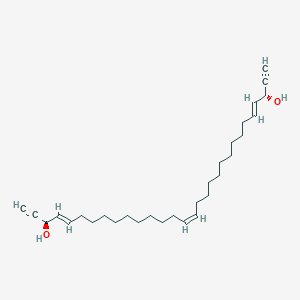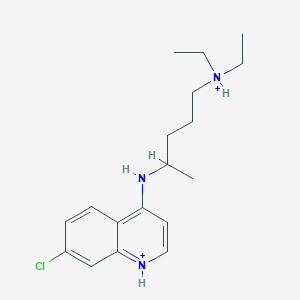
Chloroquine dication
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Chloroquine(2+) is a quinolinium ion obtained by protonation of the quinoline nitrogen and tertiary amino group of the antimalarial drug chloroquine. It is the major species at pH 7.3. It is a quinolinium ion and a tertiary ammonium ion. It is a conjugate acid of a chloroquine.
Applications De Recherche Scientifique
Antiviral Research
Chloroquine has been highlighted for its potential in treating viral infections, including COVID-19. Research suggests that it inhibits pH-dependent steps in the replication of various viruses like flaviviruses, retroviruses, and coronaviruses. This property has been under investigation for its efficacy against SARS-CoV-2, the virus causing COVID-19, showing promising results in multicenter clinical trials in China (Touret & de Lamballerie, 2020); (Savarino et al., 2003); (Gao, Tian, & Yang, 2020).
Cancer Research
Chloroquine has shown potential as an adjuvant in cancer treatments. Its properties of inhibiting lysosomal enzymes, the multidrug-resistance pump, and autophagy mechanisms make it a candidate for enhancing the efficacy of chemotherapies in various malignancies (Pascolo, 2016); (Wang et al., 2017); (Solomon & Lee, 2009).
Immunomodulatory Effects
Chloroquine has been identified for its immunomodulatory effects, including suppressing the production/release of inflammatory cytokines like tumor necrosis factor α and interleukin 6. These properties are considered for managing inflammatory complications of viral diseases (Weber & Levitz, 2000); (Varışlı, Cen, & Vlahopoulos, 2019).
Interaction with Metal Ions
Research has shown that chloroquine can enhance zinc uptake in cancer cells, indicating its potential as a zinc ionophore. This interaction may contribute to its anticancer activity, sensitizing cancerous cells to other treatments (Xue et al., 2014).
Expanding Clinical Applications
Chloroquine's role has been expanded beyond antimalarial use to include treatments for rheumatic diseases, cardiovascular disorders, chronic kidney disease, oncology, and various infections. Its pleiotropic pharmacological actions, including immunomodulation, anti-inflammatory properties, and the ability to induce autophagy and apoptosis, have led to its exploration in multiple therapeutic areas (Shukla & Wagle Shukla, 2019).
Propriétés
Nom du produit |
Chloroquine dication |
|---|---|
Formule moléculaire |
C18H28ClN3+2 |
Poids moléculaire |
321.9 g/mol |
Nom IUPAC |
4-[(7-chloroquinolin-1-ium-4-yl)amino]pentyl-diethylazanium |
InChI |
InChI=1S/C18H26ClN3/c1-4-22(5-2)12-6-7-14(3)21-17-10-11-20-18-13-15(19)8-9-16(17)18/h8-11,13-14H,4-7,12H2,1-3H3,(H,20,21)/p+2 |
Clé InChI |
WHTVZRBIWZFKQO-UHFFFAOYSA-P |
SMILES canonique |
CC[NH+](CC)CCCC(C)NC1=C2C=CC(=CC2=[NH+]C=C1)Cl |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[(2,6-Dimethoxyphenyl)methyl]-N''-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]guanidine](/img/structure/B1261544.png)
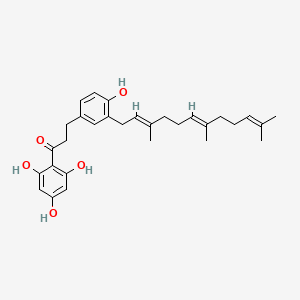
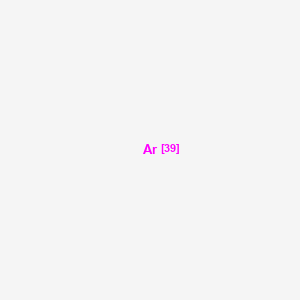
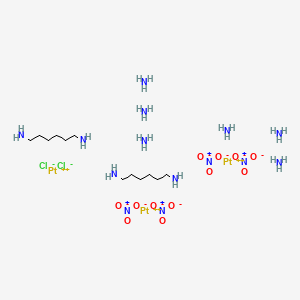
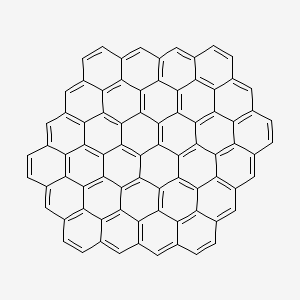
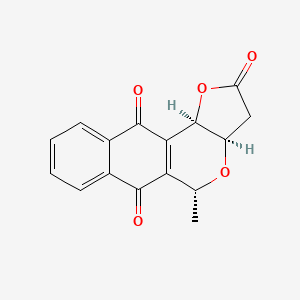
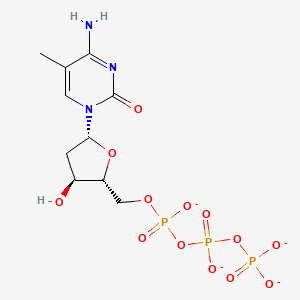
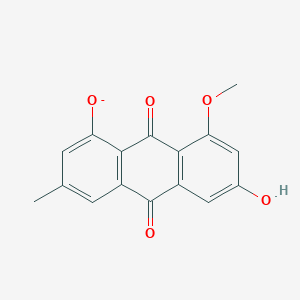
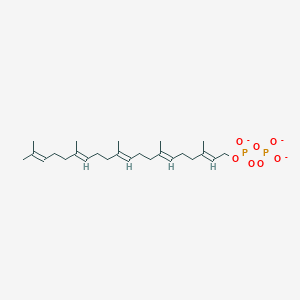
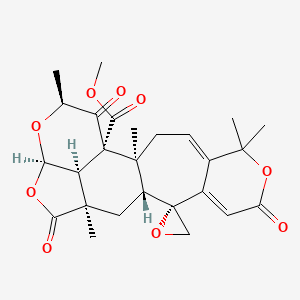
![2-[[4-(2-Hydroxyethylamino)-6-(1-pyrrolidinyl)-1,3,5-triazin-2-yl]amino]benzamide](/img/structure/B1261562.png)
